Target-Specific CKX Inhibition: 2,6-Dichloro-4-isocyanatopyridine vs. 2-Chloropyridin-4-amine
2,6-Dichloro-4-isocyanatopyridine (DCIP) demonstrates superior potency as a cytokinin oxidase/dehydrogenase (CKX) inhibitor compared to a key intermediate in its class, 2-chloropyridin-4-amine. In vitro assays against Zea mays CKX (ZmCKX1) reveal that while DCIP achieves near-complete enzyme inhibition, the comparator compound shows significantly lower activity [1].
| Evidence Dimension | Inhibition of Zea mays CKX (ZmCKX1) at 10 µM |
|---|---|
| Target Compound Data | >90% inhibition at 10 µM |
| Comparator Or Baseline | 2-Chloropyridin-4-amine: <30% inhibition at 10 µM |
| Quantified Difference | >3-fold difference in enzyme inhibition at identical concentration |
| Conditions | In vitro enzyme assay using recombinant Zea mays CKX (ZmCKX1) |
Why This Matters
For researchers developing CKX inhibitors as plant growth regulators, 2,6-dichloro-4-isocyanatopyridine provides a validated, high-potency starting point that cannot be replicated with simpler analogs, ensuring a robust starting point for chemical probe or agrochemical development.
- [1] Jaroslav Nisler, et al. 'Cytokinin oxidase/dehydrogenase inhibitors: outlook for selectivity and high efficiency', Journal of Experimental Botany, 2022, 73, 14, 4806–4817. View Source
